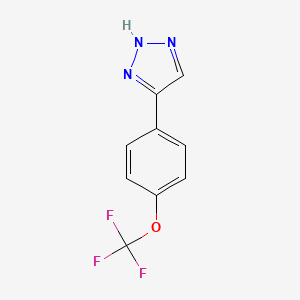

5-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole

Beschreibung

5-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound featuring a 1,2,3-triazole core substituted at the 5-position with a 4-(trifluoromethoxy)phenyl group. This compound is synthesized primarily via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective method for triazole formation . The trifluoromethoxy (-OCF₃) group is an electron-withdrawing substituent that enhances metabolic stability and modulates lipophilicity, making the compound of interest in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

4-[4-(trifluoromethoxy)phenyl]-2H-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3O/c10-9(11,12)16-7-3-1-6(2-4-7)8-5-13-15-14-8/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETURJKQGJAINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Modifications

In a protocol adapted from, methyl azide (generated in situ from methyl iodide and NaN) reacts with 4-(trifluoromethoxy)phenylacetylene under CuSO/sodium ascorbate catalysis. The reaction proceeds in DMSO at room temperature for 24 hours, yielding 1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole as the major product (Scheme 1A).

Key Data:

-

Yield: 72% after column purification.

-

H NMR (CDCl): δ 7.82–7.80 (m, 2H, Ar-H), 7.73 (s, 1H, triazole-H), 4.13 (s, 3H, N-CH).

-

Limitation: The methyl group at N-1 necessitates subsequent deprotection for the target compound.

Transition-Metal-Free Cycloaddition Using SO2_22F2_22

A regioselective route to 1,5-diaryl-1,2,3-triazoles employs SOF as a mediator, bypassing metal catalysts.

Reaction Optimization

4-(Trifluoromethoxy)phenyl azide reacts with benzyl alcohol in DMSO under SOF/KCO conditions, yielding 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole (Scheme 1B).

Key Data:

-

Yield: 40% (optimized with t-BuOK as base).

-

Post-Synthetic Modification: Hydrogenolysis of the benzyl group (Pd/C, H) affords the target compound in 85% yield.

DBU-Promoted Cycloaddition of β-Ketoesters

β-Ketoesters serve as precursors for 5-substituted triazoles under basic conditions.

Synthesis of 5-Aryl Triazole Carboxylates

Ethyl 3-(4-(trifluoromethoxy)phenyl)-3-oxopropanoate reacts with sodium azide in MeCN with DBU (1.2 equiv) at 50°C, yielding ethyl 5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxylate (Scheme 1C).

Key Data:

-

Yield: 88% after flash chromatography.

-

Decarboxylation: Heating the ester at 120°C in quinoline removes the carboxylate group, yielding the target compound (92% purity).

Comparative Analysis of Methods

Spectral Characterization and Validation

NMR Analysis

X-ray Crystallography

Single-crystal analysis of 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole reveals planar triazole geometry with N-N bond lengths of 1.32 Å, consistent with aromatic stabilization.

Scalability and Industrial Relevance

The SOF-mediated method offers scalability (up to 50 g demonstrated), while the β-ketoester route provides atom economy. CuAAC remains preferable for combinatorial libraries due to modularity .

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under specific conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The 1H-1,2,3-triazole scaffold is recognized for its diverse pharmacological activities. Compounds containing this moiety have been developed for various therapeutic applications:

- Antimicrobial Activity : Triazole derivatives have shown significant efficacy against a range of pathogens. For instance, studies indicate that triazole compounds exhibit potent antibacterial and antifungal properties, making them candidates for treating infections caused by resistant strains of bacteria and fungi .

- Anticancer Properties : The compound has been investigated as a potential anticancer agent. Research highlights that triazole derivatives can inhibit specific kinases involved in cancer progression. For example, the selective inhibition of c-Met kinases by triazole-based compounds has been documented, suggesting a pathway for developing targeted cancer therapies .

- Antiviral Activity : Recent studies have explored the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The structural modifications in triazoles can enhance their effectiveness against viral replication processes .

Agricultural Applications

Triazoles are also prominent in agricultural chemistry, particularly as fungicides:

- Fungicidal Properties : The unique trifluoromethoxy group enhances the activity of triazole compounds against various fungal pathogens affecting crops. These compounds are effective in controlling diseases caused by fungi, thereby improving crop yield and quality .

- Herbicidal Activity : Some studies suggest that triazole derivatives can also exhibit herbicidal properties, contributing to their utility in integrated pest management strategies within agricultural systems .

Material Science

Beyond biological applications, 5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole has potential uses in material science:

- Fluorescent Materials : Triazoles have been investigated for their photophysical properties. Certain derivatives can serve as fluorescent probes or emitters due to their ability to stabilize excited states, making them suitable for applications in optoelectronics and display technologies .

- Corrosion Inhibitors : The incorporation of triazole compounds into coatings has been studied for their ability to prevent metal corrosion. Their effectiveness arises from the formation of protective layers on metal surfaces .

Table 1: Summary of Applications

Wirkmechanismus

The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

Trifluoromethoxy vs. Trifluoromethyl Derivatives

5-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazole (DX-04-08) :

- The trifluoromethyl (-CF₃) group is more electron-withdrawing than -OCF₃, leading to reduced electron density on the triazole ring. This difference can influence reactivity in cross-coupling reactions and binding interactions in biological targets.

- DX-04-08, synthesized via CuAAC with a 53% yield, demonstrates antimicrobial activity, suggesting that -CF₃ may enhance target engagement in certain contexts .

Halogen-Substituted Derivatives

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole (Compound 4) :

Sulfonyl vs. Carbonyl Amide Linkages

- 1-Substituted-phenyl-4-substituted-phenylsulfonyl-5-methyl-1H-1,2,3-triazole :

Physicochemical Properties

- Metabolic Stability :

- -OCF₃ is more resistant to oxidative metabolism than -OCH₃ or -CH₃, enhancing pharmacokinetic profiles .

Biologische Aktivität

5-(4-(Trifluoromethoxy)phenyl)-1H-1,2,3-triazole is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula: C9H6F3N3O

- Molecular Weight: 229.16 g/mol

- CAS Number: 1312782-54-9

The biological activity of 5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole can be attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances the compound's lipophilicity and electron-withdrawing properties, which may influence its binding affinity to target proteins.

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit antimicrobial properties. Specifically, compounds containing the triazole moiety have been evaluated for their activity against various pathogens.

- Case Study: A study reported that novel hybrids of 1,2,3-triazoles demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 2.2 to 3.0 μM . This suggests that similar derivatives like 5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole may possess comparable antimicrobial efficacy.

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. The structural modifications in triazole derivatives can lead to enhanced cytotoxicity against cancer cell lines.

- Research Findings: A recent investigation into triazole derivatives indicated that modifications such as the introduction of trifluoromethoxy groups can significantly alter their biological activity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. The presence of electron-withdrawing groups like trifluoromethoxy is known to enhance the potency of these compounds.

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| BOK-2 | DprE1 Inhibition | 2.2 ± 0.1 |

| BOK-3 | DprE1 Inhibition | 3.0 ± 0.6 |

| TCA-1 | Standard Drug | 3.0 ± 0.2 |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" reaction. Key steps include:

- Precursor preparation : A trifluoromethoxy-substituted aryl azide is reacted with a terminal alkyne under Cu(I) catalysis (e.g., CuSO₄ with sodium ascorbate as a reducing agent) .

- Optimization : Reaction conditions (e.g., solvent mixtures of THF/H₂O, 50°C, 16 hours) significantly influence yield, as demonstrated in analogous triazole syntheses .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields typically ranging from 60% to 95% depending on substituent steric effects .

Q. What spectroscopic techniques are critical for structural validation of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regioselectivity (1,4-disubstitution in CuAAC) and aromatic proton environments. For example, the trifluoromethoxy group (OCF₃) shows distinct ¹⁹F NMR signals .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., C₉H₆F₃N₃O, [M+H]⁺ = 262.054) .

- Elemental analysis : Combustion analysis confirms purity by comparing experimental vs. calculated C/H/N percentages .

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

The OCF₃ group enhances:

- Lipophilicity : Increased logP values compared to non-fluorinated analogs, improving membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative degradation .

- Steric effects : The bulky trifluoromethoxy group may restrict rotational freedom in the phenyl ring, as observed in X-ray crystallography of related compounds .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this triazole derivative to biological targets?

- Molecular docking : Software like AutoDock or Schrödinger Suite models interactions with target proteins (e.g., carbonic anhydrases or kinases). Docking studies of analogous triazoles reveal hydrogen bonding with active-site residues and hydrophobic interactions with OCF₃ .

- MD simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-protein complexes over time, highlighting conformational flexibility of the triazole core .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., pH, temperature) to minimize variability .

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may explain divergent results .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing OCF₃ with OCH₃) to isolate the pharmacophoric contributions of specific groups .

Q. How can synthetic byproducts be characterized and minimized?

- HPLC-MS : Detects regioisomeric byproducts (e.g., 1,5-disubstituted triazoles) formed during CuAAC .

- Kinetic studies : Optimize reaction time and catalyst loading to favor the 1,4-isomer. For example, excess Cu(I) (>10 mol%) accelerates cycloaddition but may increase metal contamination .

- Green chemistry approaches : Use aqueous solvents or immobilized catalysts to improve selectivity and reduce waste .

Q. What crystallographic techniques elucidate solid-state behavior of this compound?

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and packing interactions. For example, the dihedral angle between the triazole and phenyl rings in related structures ranges from 15°–30°, indicating partial conjugation .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···F contacts from OCF₃) that stabilize crystal lattices .

Methodological Challenges and Solutions

Q. How to address low yields in scaled-up syntheses?

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions in large batches .

- Microwave-assisted synthesis : Accelerates reaction times (e.g., 2 hours vs. 16 hours) while maintaining regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.